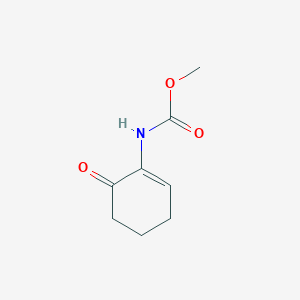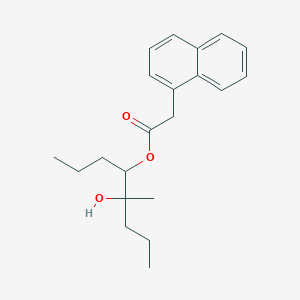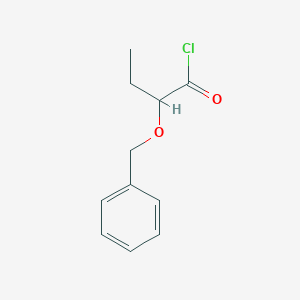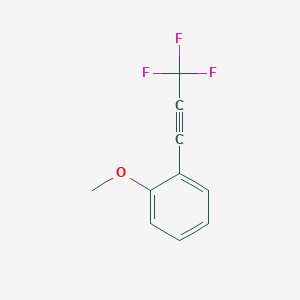![molecular formula C23H32O3 B14275703 [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate CAS No. 185067-07-6](/img/structure/B14275703.png)
[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate is a chemical compound with the molecular formula C21H30O3 It is known for its unique structure, which includes a cyclohexenone ring fused to a phenyl group and an octanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the resulting compound with octanoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.
Methyl 4-(acetylamino)salicylate: Used in pharmaceutical applications for its anti-inflammatory properties.
Taxol: A well-known anticancer drug with a complex structure and multiple functional groups.
Uniqueness
[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate stands out due to its unique combination of a cyclohexenone ring, phenyl group, and octanoate ester chain. This structure provides distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
185067-07-6 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[4-(3-oxo-4-propylcyclohexen-1-yl)phenyl] octanoate |
InChI |
InChI=1S/C23H32O3/c1-3-5-6-7-8-10-23(25)26-21-15-13-18(14-16-21)20-12-11-19(9-4-2)22(24)17-20/h13-17,19H,3-12H2,1-2H3 |
Clave InChI |
KENOQRPVCWYXKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC(=O)C(CC2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)





![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
